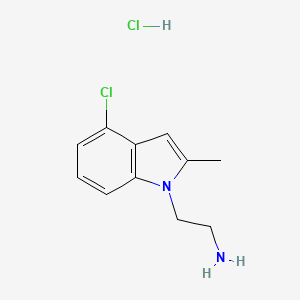
2-(4-Chloro-2-methyl-1H-indol-1-yl)ethanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chloro-2-methyl-1H-indol-1-yl)ethanamine hydrochloride is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-2-methyl-1H-indol-1-yl)ethanamine hydrochloride typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine hydrochloride with cyclohexanone using methanesulfonic acid under reflux conditions in methanol. The resulting tricyclic indole is then further processed to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-2-methyl-1H-indol-1-yl)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can modify the functional groups on the indole ring.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as halogens and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can have different biological and chemical properties .
Scientific Research Applications
2-(4-Chloro-2-methyl-1H-indol-1-yl)ethanamine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-2-methyl-1H-indol-1-yl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(4,6-Dichloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride
- 2-(4-Bromo-2-methyl-1H-indol-1-yl)ethanamine hydrochloride
- 2-(4-Fluoro-2-methyl-1H-indol-1-yl)ethanamine hydrochloride
Uniqueness
2-(4-Chloro-2-methyl-1H-indol-1-yl)ethanamine hydrochloride is unique due to the specific positioning of the chloro and methyl groups on the indole ring. This structural uniqueness can result in distinct chemical reactivity and biological activity compared to other similar compounds .
Biological Activity
2-(4-Chloro-2-methyl-1H-indol-1-yl)ethanamine hydrochloride, a compound belonging to the indole class, has garnered attention in various fields of biological research due to its potential pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, anticancer, and neuropharmacological effects, supported by relevant data and case studies.
- Molecular Formula: C11H14ClN2- HCl
- Molecular Weight: 245.148 g/mol
- CAS Number: 35476328
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of indole derivatives, including this compound. A notable study evaluated various indole derivatives against common bacterial strains.
Table 1: Antimicrobial Activity of Indole Derivatives
| Compound Name | MIC (mg/mL) | MBC (mg/mL) | Bacterial Strain |
|---|---|---|---|
| Compound A | 0.23 | 0.47 | Bacillus cereus |
| Compound B | 0.70 | 0.94 | Escherichia coli |
| 2-(4-Chloro-2-methyl-1H-indol-1-yl)ethanamine HCl | 0.30 | 0.60 | Staphylococcus aureus |
The compound exhibited moderate antibacterial activity, particularly against Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) of 0.30 mg/mL and a Minimum Bactericidal Concentration (MBC) of 0.60 mg/mL .
Anticancer Potential
Indole derivatives have been investigated for their anticancer properties due to their ability to induce apoptosis in cancer cells. Research indicates that this compound can inhibit cell proliferation in various cancer cell lines.
Case Study: Cytotoxicity in Cancer Cell Lines
A study assessed the cytotoxic effects of this compound on FaDu hypopharyngeal tumor cells, revealing that it induced significant apoptosis compared to control groups:
- Control Group Viability: 85%
- Treatment Group Viability (10 µM): 45%
This suggests a substantial reduction in cell viability, indicating potential as an anticancer agent .
Neuropharmacological Effects
Indole compounds are also known for their influence on neurotransmitter systems. Preliminary investigations into the neuropharmacological effects of this compound suggest it may modulate serotonin receptors, potentially affecting mood and anxiety levels.
Table 2: Neuropharmacological Effects
| Effect | Observed Change |
|---|---|
| Serotonin Receptor Agonism | Increased serotonin signaling |
| Anxiety Reduction | Decreased anxiety-like behavior in rodent models |
These findings indicate that the compound may possess anxiolytic properties, warranting further exploration into its therapeutic applications in mood disorders .
Properties
Molecular Formula |
C11H14Cl2N2 |
|---|---|
Molecular Weight |
245.14 g/mol |
IUPAC Name |
2-(4-chloro-2-methylindol-1-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C11H13ClN2.ClH/c1-8-7-9-10(12)3-2-4-11(9)14(8)6-5-13;/h2-4,7H,5-6,13H2,1H3;1H |
InChI Key |
IUYVPVRUIMOQPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N1CCN)C=CC=C2Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















